高谷胱甘肽

描述

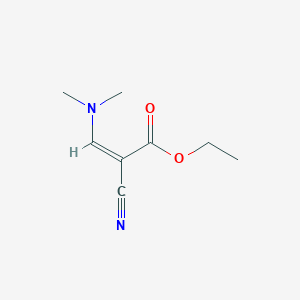

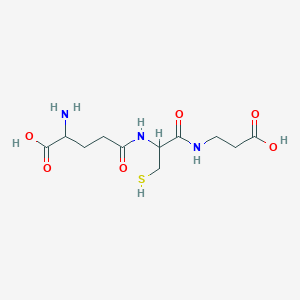

Homoglutathione is a tripeptide analog of glutathione, characterized by the substitution of glycine with β-alanine. It is predominantly found in leguminous plants and plays a crucial role in their nitrogen-fixing symbiosis with soil bacteria. Homoglutathione acts as an antioxidant, helping to regulate plant development and responses to environmental stresses .

科学研究应用

Homoglutathione has several scientific research applications:

Chemistry: It is used as a model compound to study redox reactions and antioxidant mechanisms.

Biology: Homoglutathione plays a role in plant development and stress responses, making it a subject of interest in plant biology research.

Medicine: While not as extensively studied as glutathione, homoglutathione’s antioxidant properties suggest potential therapeutic applications in oxidative stress-related conditions.

Industry: Homoglutathione can be used in agricultural biotechnology to enhance the stress tolerance of leguminous crops .

作用机制

Target of Action

Homoglutathione, an analog of glutathione (GSH), is synthesized by homoglutathione synthetases (hGSs) and is characterized by the presence of a β-alanine instead of glycine . It primarily targets reactive oxygen species (ROS) and acts as a master regulator of intracellular redox homeostasis .

Mode of Action

Homoglutathione, like glutathione, can be oxidized, directly or indirectly, by reactive oxygen species, functioning as a scavenger that prevents excessive oxidation of the cellular environment . It also reacts with different thiols to form mixed disulfides . These reversible redox reactions are responsible for many of its functions.

Biochemical Pathways

Homoglutathione is involved in the sulfur metabolism pathway . It is synthesized in a two-step process involving the ATP-dependent enzymes γ-glutamylcysteine synthetase and homoglutathione synthetase . The first step of homoglutathione biosynthesis occurs in the plastids, while the second step can take place in both plastids and cytosol .

Pharmacokinetics

The pharmacokinetics of glutathione and its metabolites are characterized by the peak plasma concentration (C max), elimination half time (t 1/2), and the area under the plasma concentration-time curve (AUC) for the first 60 min .

Result of Action

The action of homoglutathione results in the maintenance of tissue antioxidant defense and regulation of redox-sensitive signal transduction . The size of the homoglutathione pool and its redox status are strongly correlated with the tolerance of plants . It plays a crucial role in different phases of plant life cycle; it is involved in embryo and meristem development, as well as in pollen germination and in the development of flower primordia .

Action Environment

The action, efficacy, and stability of homoglutathione are influenced by environmental factors. For instance, in plants exposed to temperature extremes, heavy metal-contaminated soils, drought, or air pollutants, the generation of reactive oxygen species and alterations in the intracellular redox environment perturb cellular physiology . As part of their response to these environmental stresses, plants produce homoglutathione, which acts as an antioxidant by quenching reactive oxygen species and is involved in the ascorbate–glutathione cycle that eliminates peroxides .

生化分析

Biochemical Properties

Homoglutathione interacts with various enzymes, proteins, and other biomolecules. It is synthesized by homoglutathione synthetases (hGSs), which replace glycine with β-alanine in the glutathione molecule . Homoglutathione can react with reactive oxygen species, acting as a scavenger that prevents excessive oxidation of the cellular environment .

Cellular Effects

Homoglutathione has significant effects on various types of cells and cellular processes. It influences cell function by regulating the intracellular redox environment . It also plays a role in the modulation of sulfate uptake and assimilation .

Molecular Mechanism

Homoglutathione exerts its effects at the molecular level through several mechanisms. It can bind to reactive oxygen species, preventing them from causing oxidative damage . It also participates in reversible redox reactions, contributing to its various functions .

Metabolic Pathways

Homoglutathione is involved in several metabolic pathways. It is a product of sulfur metabolism and can be remobilized when needed . It interacts with enzymes such as γ-glutamylcysteine synthetase and homoglutathione synthetase during its synthesis .

Subcellular Localization

Homoglutathione is found in various subcellular compartments. The enzyme γ-glutamylcysteine synthetase, which is involved in its synthesis, is localized in the plastids . Homoglutathione synthetase, which synthesizes homoglutathione, is also found in the cytosol .

准备方法

Synthetic Routes and Reaction Conditions: Homoglutathione is synthesized through a two-step enzymatic process. The first step involves the formation of γ-glutamylcysteine from glutamate and cysteine, catalyzed by γ-glutamylcysteine synthetase. In the second step, homoglutathione synthetase catalyzes the formation of homoglutathione from γ-glutamylcysteine and β-alanine .

Industrial Production Methods: Industrial production of homoglutathione is not as widespread as that of glutathione. the enzymatic synthesis method can be scaled up for industrial purposes, utilizing recombinant homoglutathione synthetase enzymes to enhance yield and efficiency .

化学反应分析

Types of Reactions: Homoglutathione undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Homoglutathione can be oxidized by reactive oxygen species, forming homoglutathione disulfide.

Reduction: The disulfide form can be reduced back to homoglutathione by glutathione reductase.

Substitution: Homoglutathione can react with electrophiles, forming conjugates that are more water-soluble and easier to excrete

Major Products:

Oxidation: Homoglutathione disulfide.

Reduction: Homoglutathione.

Substitution: Various conjugates depending on the electrophile involved.

相似化合物的比较

Glutathione: The most well-known analog, differing by the presence of glycine instead of β-alanine.

γ-Glutamylcysteine: An intermediate in the synthesis of both glutathione and homoglutathione.

Phytochelatins: Peptides that also contain γ-glutamylcysteine units and play a role in heavy metal detoxification in plants

Uniqueness: Homoglutathione is unique due to its specific presence in leguminous plants and its role in nitrogen-fixing symbiosis. Its substitution of glycine with β-alanine distinguishes it from glutathione, providing different biochemical properties and functions .

属性

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(2-carboxyethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O6S/c12-6(11(19)20)1-2-8(15)14-7(5-21)10(18)13-4-3-9(16)17/h6-7,21H,1-5,12H2,(H,13,18)(H,14,15)(H,16,17)(H,19,20)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBNQXMLSMKLJV-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)NCCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CS)C(=O)NCCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317148 | |

| Record name | Homoglutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18710-27-5 | |

| Record name | Homoglutathione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18710-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoglutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is homoglutathione (hGSH), and how does it differ from glutathione (GSH)?

A: Homoglutathione (hGSH) is a sulfur-containing tripeptide found predominantly in legumes. It shares a similar structure with glutathione (GSH), a ubiquitous antioxidant in living organisms. The key difference lies in the substitution of the terminal glycine residue in GSH with a β-alanine in hGSH. []

Q2: What is the molecular formula and weight of hGSH?

A: The molecular formula of hGSH is C11H19N3O6S, and its molecular weight is 309.35 g/mol. []

Q3: What are the primary functions of hGSH in plants?

A: Like GSH, hGSH acts as a major redox buffer in plant cells, protecting them from oxidative stress. It is involved in various cellular processes, including growth, development, stress responses, and detoxification of xenobiotics (foreign compounds). [, , , , , , ]

Q4: How does hGSH contribute to herbicide tolerance in some plants?

A: In soybeans, hGSH is preferred over GSH for the detoxification of certain herbicides like acifluorfen and fomesafen. This detoxification process is catalyzed by glutathione S-transferases (GSTs), which conjugate hGSH to the herbicide molecules, rendering them inactive. [, , , ]

Q5: Do all plants synthesize hGSH?

A: No, hGSH synthesis is primarily observed in leguminous plants. Non-leguminous plants generally do not synthesize hGSH, even when genetically engineered to express the necessary enzyme, homoglutathione synthetase (hGSHS). This is likely due to the limited availability of β-alanine, a precursor for hGSH synthesis, in these plants. []

Q6: How is hGSH synthesized in plants?

A: hGSH synthesis is catalyzed by hGSHS, an enzyme that uses γ-glutamylcysteine and β-alanine as substrates. The enzyme shows high specificity for β-alanine over glycine. [, , , ]

Q7: Where is hGSHS localized within the plant cell?

A: hGSHS is primarily localized in the cytosol of plant cells. In contrast, GSHS, the enzyme responsible for GSH synthesis, is found in both the cytosol and mitochondria. []

Q8: How does the distribution of GSH and hGSH vary in different legume species and organs?

A: The ratio of GSH to hGSH varies significantly among different legume tribes and even within different organs of the same plant. For example, alfalfa leaves contain predominantly hGSH, while their nodules primarily contain GSH. [, ] This differential distribution suggests specific roles for each thiol in different plant tissues.

Q9: Does the expression of genes involved in (h)GSH biosynthesis change during nodule development and senescence?

A: Yes, the expression of genes involved in GSH and hGSH biosynthesis is differentially regulated during nodule development and senescence. For instance, during nodule development in pea, GSHS is significantly active, while in other organs, like leaves and roots, hGSHS is the predominant enzyme. [] This suggests a specific role for GSH in the rhizobia-legume symbiosis.

Q10: How do GSH and hGSH levels change during nodule senescence?

A: Both GSH and hGSH levels decrease during nodule senescence, which could be attributed to reduced synthesis and increased oxidative stress. [, ]

Q11: Is there a link between (h)GSH and plant defense responses?

A: Yes, studies have shown that altering GSH and hGSH levels or their ratio can trigger defense responses in plants, particularly in the context of legume-rhizobia interactions. []

Q12: How does hGSH interact with glutathione S-transferases (GSTs)?

A: hGSH acts as a preferred substrate for certain GSTs, particularly in legume species where it is abundant. These enzymes catalyze the conjugation of hGSH to specific substrates, including herbicides, facilitating their detoxification and removal from the plant. [, , , ]

Q13: What are the implications of the structural differences between GSH and hGSH for GST substrate specificity?

A: The presence of β-alanine instead of glycine in hGSH influences the substrate specificity of certain GSTs. Structural studies have shown that specific amino acid residues in the active site of hGSHS allow it to accommodate the longer β-alanine moiety. []

Q14: Can the substrate specificity of hGSHS be altered by mutations?

A: Yes, site-directed mutagenesis studies have demonstrated that altering specific amino acid residues in the active site of hGSHS can shift its substrate preference from β-alanine to glycine, effectively converting it to a GSHS. []

Q15: What analytical methods are used to quantify GSH and hGSH in plant tissues?

A: High-performance liquid chromatography (HPLC) with fluorescence detection is a common method used for the quantification of GSH and hGSH in plant tissues. This method involves derivatizing the thiols with a fluorescent tag for detection and quantification. [, , ]

Q16: Can hGSH be used as a tool to study oxidative stress in plants?

A: Yes, hGSH levels, similar to GSH levels, can be used as an indicator of oxidative stress in plants. Studies have shown that hGSH levels are altered under various stress conditions, including heavy metal exposure. []

Q17: What is the role of hGSH in the synthesis of homo-phytochelatins?

A: Homo-phytochelatins are heavy metal-binding peptides synthesized in some plants. hGSH serves as a substrate for homo-phytochelatin synthase, the enzyme responsible for their synthesis. []

Q18: Can homo-phytochelatins incorporate both GSH and hGSH?

A: Yes, studies have shown that homo-phytochelatin synthase can utilize both GSH and hGSH for the synthesis of homo-phytochelatins. This suggests a complex interplay between GSH and hGSH metabolism in plants. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。